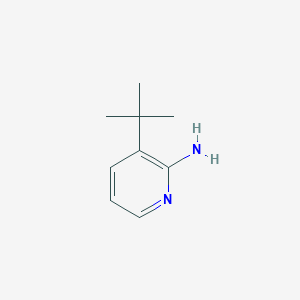
3-Tert-butylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butylpyridin-2-amine is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is a derivative of pyridine, featuring a tert-butyl group at the third position and an amine group at the second position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylpyridin-2-amine typically involves the reaction of 2-chloropyridine with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
3-Tert-butylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or neutral medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or THF.
Substitution: Alkyl halides, acyl chlorides; conditionsbasic medium, solvents like DMF or THF.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
3-Tert-butylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: This compound is used in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 3-tert-butylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling processes .
類似化合物との比較
Similar Compounds
- 2-tert-butylpyridine
- 4-tert-butylpyridine
- 2-amino-3-methylpyridine
- 2-amino-4-methylpyridine
Uniqueness
Compared to similar compounds, 3-tert-butylpyridin-2-amine is unique due to the specific positioning of the tert-butyl and amine groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo specific reactions and interact with molecular targets sets it apart from other pyridine derivatives .
生物活性
3-Tert-butylpyridin-2-amine is an organic compound characterized by a pyridine ring substituted with a tert-butyl group at the 3-position and an amine group at the 2-position. Its molecular formula is C9H12N with a molecular weight of approximately 135.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis and death.
Anticancer Properties
The compound has also shown promise in anticancer research . Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells in vitro. For instance, a derivative exhibited a half-maximal inhibitory concentration (IC50) of 12 µM against human breast cancer cells (MCF-7) . The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.
Analgesic Activity
Recent studies have explored the analgesic properties of this compound derivatives in neuropathic pain models. One study highlighted a specific derivative that demonstrated an 83% maximum possible effect (MPE) at a dosage of 10 mg/kg in a chronic constriction injury (CCI) mouse model, indicating its potential as a therapeutic agent for pain management .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and biological activity. Modifications at various positions on the pyridine ring have been systematically studied to identify optimal configurations for enhanced efficacy against specific biological targets .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound acts as a ligand, binding to specific enzymes and modulating their activity.
- Signal Transduction Alteration : It can influence various signaling pathways, potentially leading to altered gene expression.
- Receptor Interaction : The compound may interact with receptors involved in pain perception and inflammation, contributing to its analgesic effects .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of this compound against E. coli. The results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Parent Compound | 32 µg/mL |
| Derivative A | 8 µg/mL |
| Derivative B | 4 µg/mL |
Case Study 2: Analgesic Efficacy
In a neuropathic pain model, one derivative was tested for its analgesic properties:
| Dosage (mg/kg) | Maximum Possible Effect (MPE) |
|---|---|
| 3 | 50% |
| 10 | 83% |
These findings underscore the potential therapeutic applications of this compound in pain management.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
3-tert-butylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)7-5-4-6-11-8(7)10/h4-6H,1-3H3,(H2,10,11) |
InChIキー |
ZVIHONOPAHXSGO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(N=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















